3-Nitrofenol

Descripción general

Descripción

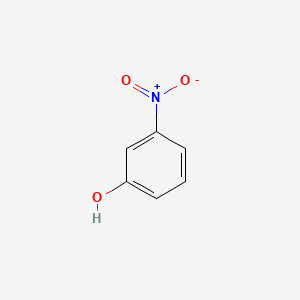

3-Nitrophenol is a nitroaromatic compound. It is one of the isomers of mononitrophenol and is mainly used as an intermediate to prepare dyes, pigments, lumber preservatives, photographic chemicals, and pesticides . It is a light-yellow, crystalline material .

Synthesis Analysis

3-Nitrophenol can be prepared from 3-nitroaniline, via a diazotization reaction . A study also mentions the use of a charge transfer supramolecular-mediated hollow fiber liquid-phase microextraction (CTSM-HF-LPME) combined with high-performance liquid chromatography-ultraviolet detector (HPLC–UV) method for the extraction and enrichment of three nitrophenol isomers .Molecular Structure Analysis

The molecular formula of 3-Nitrophenol is C6H5NO3. It has an average mass of 139.109 Da and a mono-isotopic mass of 139.026947 Da .Chemical Reactions Analysis

3-Nitrophenol forms charge-transfer supramolecules with electron-rich hollow fibers, which promotes the transport of 3-Nitrophenol in the three-phase extraction system . When heated to decomposition, it emits toxic fumes of oxides of nitrogen .Physical And Chemical Properties Analysis

3-Nitrophenol is a light-yellow, crystalline material . It has a density of 1.4±0.1 g/cm3, a boiling point of 277.6±0.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C .Aplicaciones Científicas De Investigación

Monitoreo ambiental

3-Nitrofenol: se utiliza en el monitoreo ambiental para detectar la contaminación en cuerpos de agua. Se ha desarrollado un método que involucra extracción en fase líquida microfluídica de fibra hueca mediada por supramoleculares de transferencia de carga (CTSM-HF-LPME) combinado con cromatografía líquida de alta resolución-detector ultravioleta (HPLC-UV). Este método permite la detección sensible del this compound y sus isómeros en muestras de agua ambientales, proporcionando una forma de monitorear y evaluar la presencia de estos contaminantes .

Catálisis

En el campo de la catálisis, This compound sirve como sustrato para reacciones de reducción. La investigación ha demostrado que las nanopartículas de Pd ancladas a Co-MOF (marcos metal-orgánicos) pueden catalizar eficientemente la reducción de nitrofenoles, incluyendo this compound, a aminofenoles. Estos aminofenoles no solo son inofensivos, sino que también son valiosos como intermediarios de fármacos .

Síntesis química

El this compound es un intermediario importante en la síntesis orgánica. Se utiliza en la producción de diversos materiales químicos, pesticidas, cosméticos y combustibles. Su función como intermediario facilita la creación de una amplia gama de productos, destacando su versatilidad en aplicaciones de síntesis química .

Química supramolecular

El estudio de supramoleculas de transferencia de carga involucra al this compound como un componente clave. Estas supramoleculas se forman con fibras huecas ricas en electrones, que mejoran la eficiencia de transporte y extracción de nitrofenoles en un sistema de extracción trifásico. Esta aplicación es crucial para comprender el comportamiento de los nitrofenoles en diversos entornos y puede conducir al desarrollo de nuevos materiales y técnicas de extracción .

Toxicología

El this compound también es significativo en los estudios toxicológicos debido a sus efectos potenciales en el medio ambiente y los organismos vivos. Se utiliza para estudiar los mecanismos de toxicidad y evaluar el impacto ambiental de los nitrofenoles, que se consideran contaminantes peligrosos .

Desarrollo de fármacos

La conversión de this compound a aminofenol es un paso esencial en la síntesis de ciertos fármacos. Los aminofenoles derivados del this compound se utilizan como intermediarios en la producción de productos farmacéuticos, mostrando la aplicación del compuesto en el desarrollo de fármacos .

Química analítica

En química analítica, el this compound se utiliza como indicador debido a sus propiedades de cambio de color a diferentes niveles de pH. Esto lo convierte en una herramienta valiosa para la determinación del pH en diversos procesos químicos y biológicos .

Ciencia de materiales

El this compound juega un papel en la ciencia de materiales, particularmente en el desarrollo de materiales fotocatalíticos. Los estudios han explorado su reducción en condiciones específicas, lo que es relevante para el diseño de nuevos fotocatalizadores con un rendimiento mejorado .

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

3-Nitrophenol, also known as m-nitrophenol, is a nitroaromatic compound It’s known that nitrophenols can interact with various enzymes and proteins within a biological system .

Mode of Action

The exact mode of action of 3-Nitrophenol is not well-documented. Nitrophenols, in general, are known to interact with biological molecules, potentially altering their function. The specific interactions of 3-Nitrophenol with its targets and the resulting changes are subjects of ongoing research .

Biochemical Pathways

It’s known that nitrophenols can be degraded through various methods such as biotransformation

Pharmacokinetics

Understanding these properties is crucial for determining the bioavailability of the compound, its distribution within the body, its metabolic transformations, and its eventual elimination .

Result of Action

Nitrophenols are known to be more acidic than phenol itself, which may influence their interactions with biological molecules .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3-Nitrophenol. For instance, the compound’s degradation can be accelerated in the rhizosphere of certain plants . Additionally, the presence of other chemicals in the environment may affect the compound’s stability and activity .

Análisis Bioquímico

Biochemical Properties

3-Nitrophenol interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. For instance, it forms charge-transfer supramolecules with electron-rich hollow fibers, which promotes the transport of 3-Nitrophenol in three-phase extraction systems .

Cellular Effects

The effects of 3-Nitrophenol on cells and cellular processes are complex. It has been found that nitrophenols, including 3-Nitrophenol, can have toxic or mutagenic properties . The most common effects noted at lethal doses are clinical signs of respiratory distress and neurotoxicity .

Molecular Mechanism

At the molecular level, 3-Nitrophenol exerts its effects through various mechanisms. For instance, it can form charge-transfer supramolecules with electron-rich hollow fibers, which can greatly increase the extraction factors of nitrophenols .

Metabolic Pathways

3-Nitrophenol is involved in various metabolic pathways. For instance, it has been suggested that azoreductase, a key player in xenobiotic metabolism, plays a role in the biotransformation and detoxification of azo dyes and nitro-aromatic compounds, including 3-Nitrophenol .

Propiedades

IUPAC Name |

3-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO3/c8-6-3-1-2-5(4-6)7(9)10/h1-4,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTZZCYNQPHTPPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

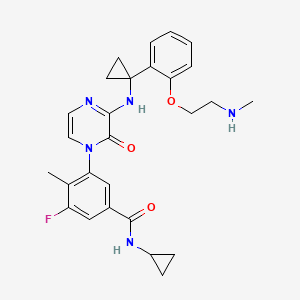

C1=CC(=CC(=C1)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO3 | |

| Record name | M-NITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8903 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2025765 | |

| Record name | 3-Nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

M-nitrophenol is a colorless to pale yellow crystalline solid. Sinks in and mixes with water. (USCG, 1999), Yellow solid; [Hawley] Yellow powder; [MSDSonline] | |

| Record name | M-NITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8903 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Nitrophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3245 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

381 °F at 70 mmHg (NTP, 1992), BP: 194 °C at 70 mm Hg | |

| Record name | M-NITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8903 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-NITROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1337 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 64 °F (NTP, 1992), Soluble in hot and dilute acids, in caustic solutions; insoluble in petroleum ether, 169.35 g/100 g in acetone at 0.2 °C; 1305.9 g/100 g in acetone at 84 °C; 116.9 g/100 g in alcohol at 1 °C; 1105.25 g/100 g in alcohol at 85 °C; 105.9 g/100 g in ether at 0.2 °C; 1065.8 g/100 g in acetone at 83 °C, Very soluble in ethanol, ether, and acetone, In water, 133,000 mg/L at 90 °C, In water, 13,550 mg/L at 25 °C | |

| Record name | M-NITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8903 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-NITROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1337 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.485 at 68 °F 1.2797 at 100 °C (Liquid) (USCG, 1999) - Denser than water; will sink, 1.485 at 20 °C/4 °C; 1.2797 at 100 °C/4 °C | |

| Record name | M-NITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8903 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-NITROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1337 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

70 mmHg at 381 °F (NTP, 1992), 0.1 [mmHg], 1.5X10-4 mm Hg at 25 °C /extrapolated from 0.09 mm Hg at 84 °C, 0.26 mm Hg at 96.1 °C/ | |

| Record name | M-NITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8903 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Nitrophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3245 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 3-NITROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1337 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Nitrophenols interfere with normal metabolism by uncoupling oxidative phosphorylation. For the mononitrophenols, the order of severity of effects is 4->3-> 2-nitrophenol. | |

| Record name | 3-NITROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1337 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Monoclinic prisms from ether and dilute hydrochloric acid, Colorless to yellow crystals | |

CAS RN |

554-84-7 | |

| Record name | M-NITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8903 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-Nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=554-84-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Nitrophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000554847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Nitrophenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1551 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 3-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-nitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.249 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | M-NITROPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T6P4T52V9W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-NITROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1337 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

205 to 208 °F (NTP, 1992), 96.8 °C | |

| Record name | M-NITROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8903 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3-NITROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1337 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is 3-nitrophenol degraded by microorganisms?

A1: Ralstonia eutropha JMP134, a bacterial strain, utilizes 3-nitrophenol as its sole source of nitrogen, carbon, and energy. [] The degradation process begins with an NADPH-dependent reduction of 3-nitrophenol to 3-hydroxylaminophenol, catalyzed by 3-nitrophenol nitroreductase. [, ] Subsequently, 3-hydroxylaminophenol undergoes an enzymatic Bamberger rearrangement, facilitated by 3-hydroxylaminophenol mutase, yielding aminohydroquinone. [, ]

Q2: What is unique about the degradation pathway of 3-nitrophenol in Pseudomonas putida 2NP8?

A2: Pseudomonas putida 2NP8, capable of utilizing both 2-nitrophenol and 3-nitrophenol as growth substrates, exhibits distinct degradation pathways for each isomer. [, ] While 2-nitrophenol degradation yields nitrite, 3-nitrophenol breakdown produces ammonia. [] Interestingly, 2-nitrophenol does not induce nitrobenzene degradation, whereas 3-nitrophenol does, suggesting cometabolism mediated by 3-nitrophenol nitroreductase in P. putida 2NP8. []

Q3: What is the significance of aminophenol oxidation in the degradation pathway of nitroaromatic compounds by Pseudomonas putida 2NP8?

A3: Studies on the biotransformation products of hydroxylaminobenzene and aminophenol by 3-nitrophenol-grown cells of Pseudomonas putida 2NP8 revealed a novel ammonia release pathway. [] The pathway involves the oxidation of aminophenol to benzoquinone monoimine, followed by hydrolysis. [] This finding provides new insights into the intricate mechanisms employed by microorganisms to detoxify nitroaromatic compounds.

Q4: Can frogs metabolize 3-nitrophenol?

A4: Research has shown that frogs (Rana temporaria) can effectively metabolize 3-nitrophenol, excreting a significant portion (85-93%) of the administered dose within 17 hours. [] The primary metabolic route involves conjugation with glucuronide (57%) and sulfate (24%), forming 3-nitrophenyl glucuronide and 3-nitrophenyl sulfate, respectively. []

Q5: What is the molecular formula and weight of 3-nitrophenol?

A5: 3-Nitrophenol (C6H5NO3) has a molecular weight of 139.11 g/mol.

Q6: How can 3-nitrophenol be characterized spectroscopically?

A6: Various spectroscopic techniques can be employed to characterize 3-nitrophenol. Infrared (IR) spectroscopy reveals characteristic absorption bands corresponding to specific functional groups like O-H, N-O, and C-H bonds. Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule, offering information about its conjugated system. Nuclear Magnetic Resonance (NMR) spectroscopy helps determine the structure and purity of 3-nitrophenol by analyzing the magnetic properties of its atomic nuclei. Additionally, mass spectrometry can be used to determine the molecular weight and fragmentation pattern of 3-nitrophenol. [, , ]

Q7: How stable is 3-nitrophenol in aqueous solutions?

A8: The stability of 3-nitrophenol in aqueous solutions depends on factors like pH, temperature, and exposure to light. It can undergo degradation under certain conditions. [, ]

Q8: What is the role of 3-nitrophenol in catalytic reactions?

A9: 3-Nitrophenol can act as a substrate in various catalytic reactions. For instance, it serves as a model compound for evaluating the catalytic activity of materials like cuprous oxide nanoparticles supported on reduced graphene oxide in the reduction of nitrophenols to aminophenols using sodium borohydride. []

Q9: How does the position of the nitro group affect the catalytic reduction of nitrophenols?

A10: Studies on the catalytic reduction of nitrophenols using cuprous oxide nanoparticles supported on reduced graphene oxide have demonstrated a correlation between the position of the nitro group and the rate of reduction. [] The observed trend indicated that 2-nitrophenol exhibits the fastest reduction rate, followed by 4-nitrophenol and then 3-nitrophenol. [] This difference in reactivity highlights the impact of the nitro group's position on the electron density distribution within the molecule, influencing its susceptibility to reduction.

Q10: Can computational methods be employed to study the properties and reactivity of 3-nitrophenol?

A11: Yes, computational chemistry techniques, such as Density Functional Theory (DFT) calculations, can be applied to investigate the structural, electronic, and thermodynamic properties of 3-nitrophenol. [, ] These methods offer valuable insights into molecular geometries, electronic structures, vibrational frequencies, and other crucial parameters relevant to understanding the compound's behavior and reactivity.

Q11: What is known about the toxicity of 3-nitrophenol?

A13: 3-Nitrophenol has been identified as a potential environmental pollutant. [] It can be toxic to aquatic organisms and may pose risks to human health through contaminated water sources. [] The degree of toxicity can vary depending on the concentration and duration of exposure. Proper handling, storage, and disposal methods are crucial to minimize potential risks.

Q12: What are the environmental concerns associated with 3-nitrophenol?

A14: 3-Nitrophenol is considered an environmental pollutant due to its persistence and toxicity to aquatic organisms. [] It can enter the environment through industrial wastewater discharge, agricultural runoff, and improper disposal of chemical waste. [] Therefore, it is essential to implement effective wastewater treatment strategies to remove 3-nitrophenol and mitigate its environmental impact.

Q13: How effective are activated carbon columns in removing 3-nitrophenol from wastewater?

A15: Activated carbon has proven to be an effective adsorbent for removing 3-nitrophenol from wastewater. [] Studies employing both semi-batch and continuous operation modes with activated carbon columns have demonstrated significant adsorption capacities for 3-nitrophenol. [] The continuous operation mode with reflux, in particular, exhibited higher adsorption efficiency compared to the semi-batch mode. [] These findings highlight the potential of activated carbon-based treatment systems for remediating 3-nitrophenol-contaminated wastewater.

Q14: Can magnetic iron oxide nanoparticles mitigate the toxic effects of 3-nitrophenol on rice seedlings?

A16: Research has explored the potential of magnetic iron oxide nanoparticles (MNPs-Fe3O4) as a means to alleviate the phytotoxicity of 3-nitrophenol in rice seedlings. [] The results indicated that the addition of MNPs-Fe3O4 to the growth medium effectively reduced the negative impacts of 3-nitrophenol on seedling growth, chlorophyll content, and photosynthetic activity. [] The MNPs-Fe3O4 likely acted as adsorbents, sequestering 3-nitrophenol from the solution and thereby reducing its bioavailability to the rice seedlings. []

Q15: How is 3-nitrophenol typically quantified in environmental samples?

A17: Several analytical techniques are available for quantifying 3-nitrophenol in environmental matrices. High-Performance Liquid Chromatography (HPLC) coupled with various detectors, such as UV-Vis or mass spectrometry, is commonly used due to its sensitivity and selectivity. [, , ] Gas Chromatography (GC) coupled with suitable detectors can also be employed.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[[(2R)-oxolan-2-yl]methyl]-2-sulfanylidene-7H-purin-6-one](/img/structure/B1666224.png)

![(5S)-5-methyl-5-[[4-[4-(1,1,2,2-tetrafluoroethoxy)phenoxy]piperidin-1-yl]sulfonylmethyl]imidazolidine-2,4-dione](/img/structure/B1666228.png)

![N-cyclopropyl-4-methyl-3-[6-(4-methylpiperazin-1-yl)-4-oxoquinazolin-3-yl]benzamide](/img/structure/B1666229.png)

![N-(2-hydroxyethyl)-N-methyl-4-[quinolin-8-yl-[1-(1,3-thiazol-4-ylmethyl)piperidin-4-ylidene]methyl]benzamide](/img/structure/B1666232.png)

![4-[(3-Chloro-4-{[(2r)-3,3,3-Trifluoro-2-Hydroxy-2-Methylpropanoyl]amino}phenyl)sulfonyl]-N,N-Dimethylbenzamide](/img/structure/B1666236.png)

![(R)-5-((2,3-difluorobenzyl)thio)-7-((1-hydroxypropan-2-yl)amino)thiazolo[4,5-d]pyrimidin-2(3H)-one](/img/structure/B1666239.png)